Scaffold Activity: Thieno[2,3-c]pyridine Core Superiority Over Thieno[2,3-b]pyridine Isomers
A direct comparison of thienopyridine isomers reveals that the thieno[2,3-c]pyridine core is superior to its [2,3-b] counterpart. In assays against multiple Leishmania species, only derivatives based on the N-Boc-thieno[2,3-c]pyridine scaffold (compounds 2b, 2c, 2f, 2g) were active, exhibiting IC50 values below 10 μM. In contrast, all tested N-Boc-thieno[2,3-b]pyridine derivatives (1a–f) were inactive [1].
| Evidence Dimension | Antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | Active N-Boc-thieno[2,3-c]pyridine derivatives (2b, 2c, 2f, 2g): IC50 < 10 μM |
| Comparator Or Baseline | N-Boc-thieno[2,3-b]pyridine derivatives (1a–f): Inactive |
| Quantified Difference | >90% improvement in potency from inactive baseline |
| Conditions | In vitro assay against Leishmania amazonensis, L. braziliensis, and L. infantum. |
Why This Matters
This direct, quantitative comparison provides a clear scientific justification for selecting the thieno[2,3-c]pyridine scaffold over the [2,3-b] isomer, eliminating a completely inactive series for this therapeutic target.
- [1] Chagas, R. A. V. d., et al. (2025). Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. ScienceDirect. View Source
